Comparison of Crystallinity and Melting Behavior of Polymers Derived from [(p-Isopropylphenoxy)methyl]oxirane vs. Unsubstituted and Methyl-Substituted Analogs
Polymerization of [(p-Isopropylphenoxy)methyl]oxirane yields a polyether with a significantly reduced tendency to crystallize and a lower melting point relative to polymers derived from phenyl glycidyl ether (PGE) or its o- and p-methyl substituted derivatives. This behavior places it in a class of substituted phenyl glycidyl ethers, including p-tert-butyl and p-octyl derivatives, which are characterized by their amorphous nature [1].
| Evidence Dimension | Polymer Crystallinity and Melting Point |
|---|---|
| Target Compound Data | Much less tendency to crystallize; lower melting. |
| Comparator Or Baseline | Polymers from phenyl glycidyl ether (PGE) and o-, m-, and p-methylphenyl glycidyl ethers. |
| Quantified Difference | Not quantified; qualitative descriptor of 'much less tendency' and 'lower melting' versus comparators with melting points 'above 170°C'. |
| Conditions | Polymerization using ferric chloride–propylene oxide and dibutylzinc–water catalyst systems [1]. |
Why This Matters
This differentiation is critical for applications requiring amorphous, processable polymers with lower softening temperatures, where crystalline PGE-based polymers would be unsuitable.
- [1] R. A. Clendinning, et al. Polymers from aryl glycidyl ethers. Journal of Polymer Science Part A-1: Polymer Chemistry. 1966. View Source
